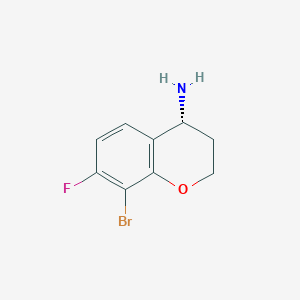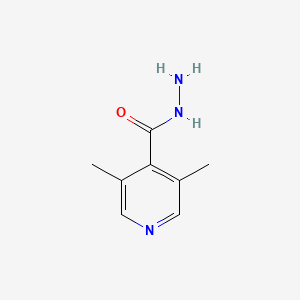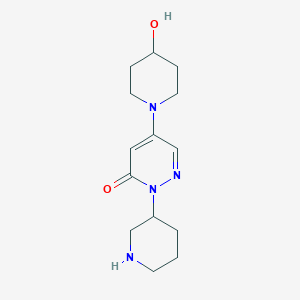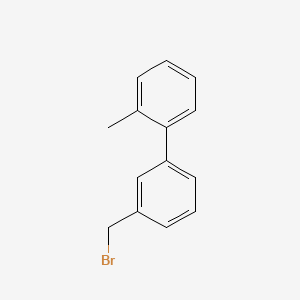
3'-(Bromomethyl)-2-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(Bromomethyl)-2-methyl-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a bromomethyl group at the 3’ position and a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the methyl group at the 2 position.
Industrial Production Methods: Industrial production of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can also participate in oxidation reactions to form corresponding alcohols or carboxylic acids, and reduction reactions to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method.
Major Products:
Hydroxylation: Formation of 3’-(Hydroxymethyl)-2-methyl-1,1’-biphenyl.
Amination: Formation of 3’-(Aminomethyl)-2-methyl-1,1’-biphenyl.
Thiolation: Formation of 3’-(Thiophenylmethyl)-2-methyl-1,1’-biphenyl.
Applications De Recherche Scientifique
3’-(Bromomethyl)-2-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound’s effects are primarily exerted through its interactions with molecular targets such as enzymes and receptors, depending on the specific application.
Comparaison Avec Des Composés Similaires
Benzyl Bromide: Similar in structure but lacks the biphenyl framework.
2-Bromomethyl-1,1’-biphenyl: Similar but with the bromomethyl group at the 2 position instead of the 3’ position.
3-Bromo-2-methylbiphenyl: Similar but with a bromine atom instead of a bromomethyl group.
Uniqueness: 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
Formule moléculaire |
C14H13Br |
|---|---|
Poids moléculaire |
261.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Br/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3 |
Clé InChI |
NVEMAPHMJWDHOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=CC(=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


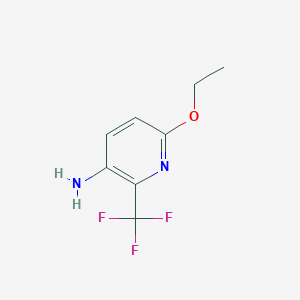
![tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate](/img/structure/B13026953.png)
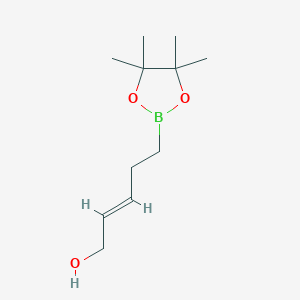
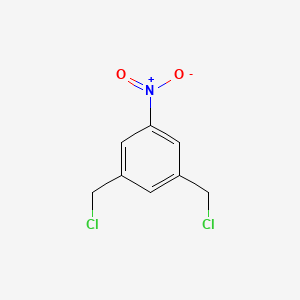
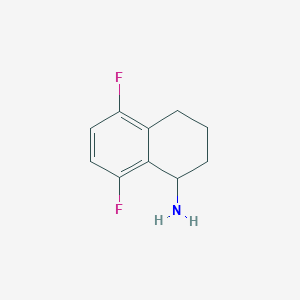
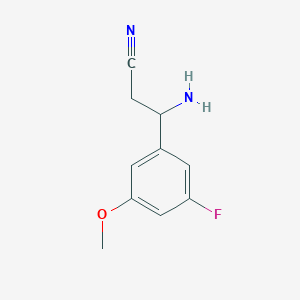
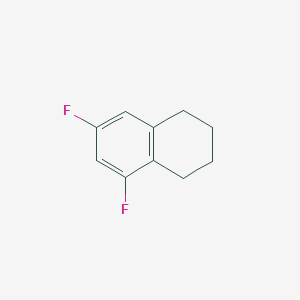
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B13026984.png)
![(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13026991.png)
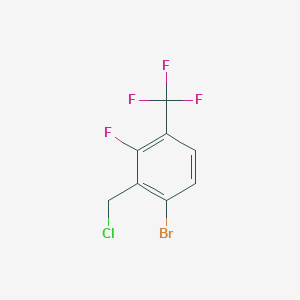
![3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
